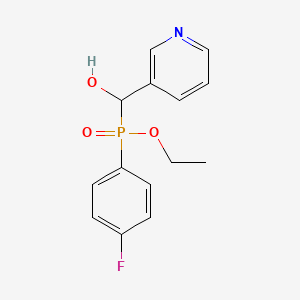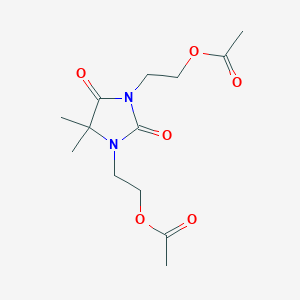
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms. The presence of dimethyl groups and diacetate moieties further enhances its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of disubstituted imidazoles . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of ionic liquids for efficient and high-yield reactions . The scalability of these methods ensures that the compound can be produced in large quantities for various applications.
化学反応の分析
Types of Reactions
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of the imidazolidine ring, as well as substituted imidazolidine compounds with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound has shown promise in biological and medical research due to its potential bioactivity. It is being investigated for its role in drug development, particularly in the design of new therapeutic agents with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity .
作用機序
The mechanism of action of (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate
- Other substituted imidazolidine derivatives
Uniqueness
What sets (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation.
特性
CAS番号 |
64554-62-7 |
|---|---|
分子式 |
C13H20N2O6 |
分子量 |
300.31 g/mol |
IUPAC名 |
2-[3-(2-acetyloxyethyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]ethyl acetate |
InChI |
InChI=1S/C13H20N2O6/c1-9(16)20-7-5-14-11(18)13(3,4)15(12(14)19)6-8-21-10(2)17/h5-8H2,1-4H3 |
InChIキー |
LVLPGYMHTZGBRT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCN1C(=O)C(N(C1=O)CCOC(=O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
![N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide](/img/structure/B14481456.png)
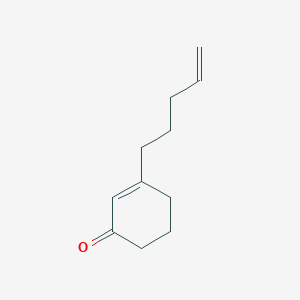

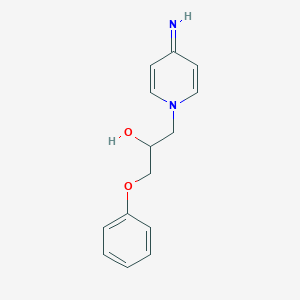
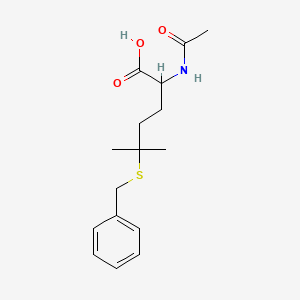
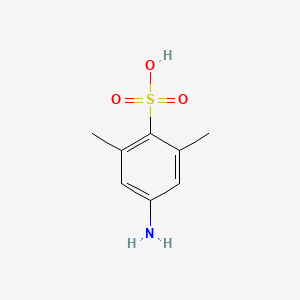
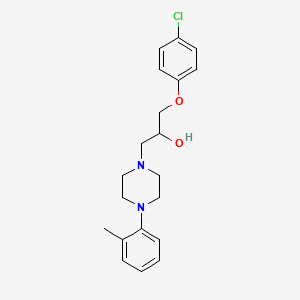
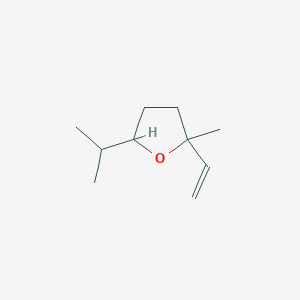
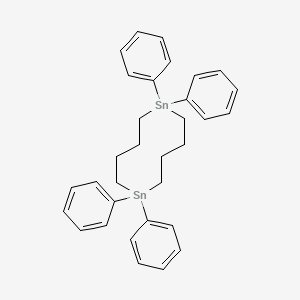
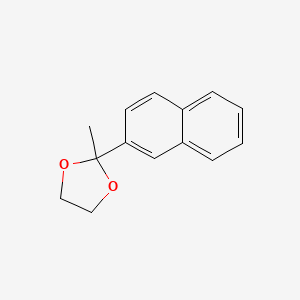
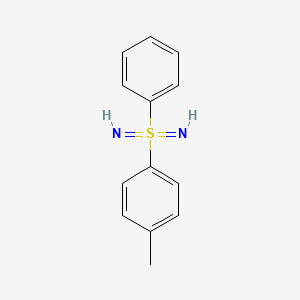
![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)
